molecular formula C15H21NO3S B2643230 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one CAS No. 1797247-53-0

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one

Cat. No.: B2643230
CAS No.: 1797247-53-0
M. Wt: 295.4
InChI Key: KBVAZDVQRFFRAA-UHFFFAOYSA-N
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Description

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties . This compound is of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one involves several steps. One common synthetic route includes the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through electrophilic substitution reactions.

    Addition of Methylpropan-1-one Moiety: The final step involves the addition of the methylpropan-1-one moiety to the pyrrolidine ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-ones, while reduction of the carbonyl group can yield alcohol derivatives .

Comparison with Similar Compounds

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and reactivity, which make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12(2)15(17)16-10-6-7-13(16)11-20(18,19)14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVAZDVQRFFRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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